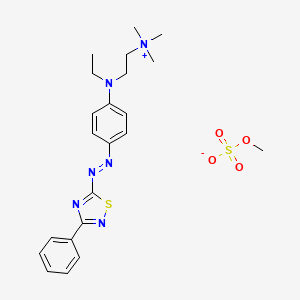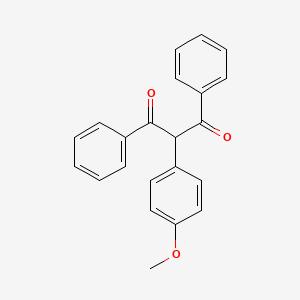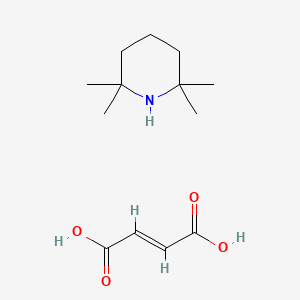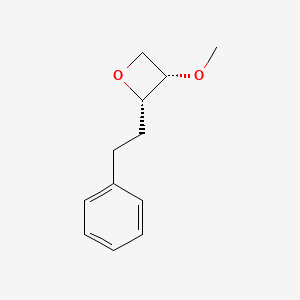![molecular formula C9H7ClOSe B14455667 3-[(4-Chlorophenyl)selanyl]prop-2-enal CAS No. 74824-72-9](/img/structure/B14455667.png)
3-[(4-Chlorophenyl)selanyl]prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Chlorophenyl)selanyl]prop-2-enal is an organic compound that features a selenium atom bonded to a prop-2-enal group and a 4-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)selanyl]prop-2-enal typically involves the reaction of 4-chlorophenylselenol with acrolein under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
3-[(4-Chlorophenyl)selanyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: The selenium atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-[(4-Chlorophenyl)selanyl]prop-2-enal has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes involving selenium.
Medicine: Research has explored its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Industry: It may be used in the development of new materials and chemical processes that leverage its unique reactivity.
作用机制
The mechanism by which 3-[(4-Chlorophenyl)selanyl]prop-2-enal exerts its effects involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, which can modulate various biochemical pathways. The compound may target molecular pathways involving oxidative stress and inflammation, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has similar selenium-containing structure and has been studied for its effects on oxidative stress and inflammation.
4-Chlorophenylselenol: A precursor in the synthesis of 3-[(4-Chlorophenyl)selanyl]prop-2-enal, it shares similar reactivity patterns.
Uniqueness
This compound is unique due to its specific combination of a 4-chlorophenyl group and a prop-2-enal group bonded to selenium. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
74824-72-9 |
|---|---|
分子式 |
C9H7ClOSe |
分子量 |
245.57 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)selanylprop-2-enal |
InChI |
InChI=1S/C9H7ClOSe/c10-8-2-4-9(5-3-8)12-7-1-6-11/h1-7H |
InChI 键 |
RLDIUKDLWQPESM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1Cl)[Se]C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)

![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)


![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)







![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
